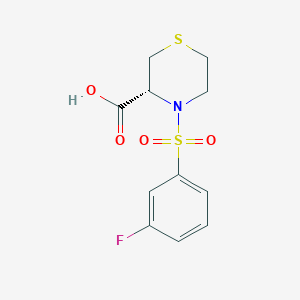
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a fluorobenzene sulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiomorpholine ring, followed by the introduction of the fluorobenzene sulfonyl group and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzene ring or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzene ring or the thiomorpholine ring.
Scientific Research Applications
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzene sulfonyl group may play a key role in binding to these targets, while the thiomorpholine ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiomorpholine derivatives and fluorobenzene sulfonyl compounds. Examples include:
- Thiomorpholine-3-carboxylic acid
- 4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine
- 3-Fluorobenzene-1-sulfonyl derivatives
Uniqueness
What sets (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry. The presence of the fluorobenzene sulfonyl group provides unique reactivity and binding properties, while the thiomorpholine ring offers structural stability and versatility in chemical reactions.
This detailed overview highlights the significance and potential of this compound in various fields of scientific research
Properties
CAS No. |
821800-12-8 |
|---|---|
Molecular Formula |
C11H12FNO4S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3R)-4-(3-fluorophenyl)sulfonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S2/c12-8-2-1-3-9(6-8)19(16,17)13-4-5-18-7-10(13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
INXFAIUIZBDFES-JTQLQIEISA-N |
Isomeric SMILES |
C1CSC[C@H](N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O |
Canonical SMILES |
C1CSCC(N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
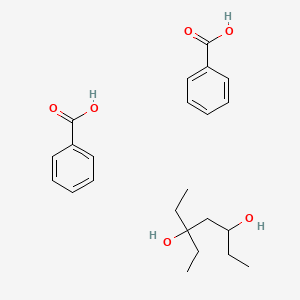
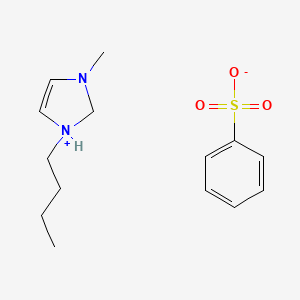
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)
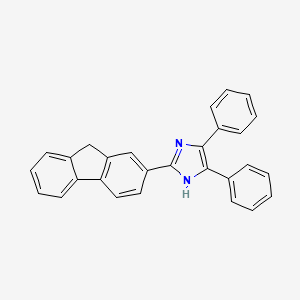
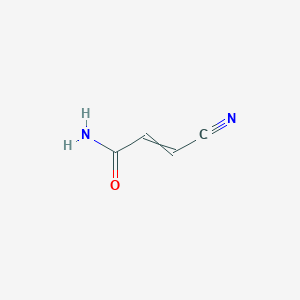
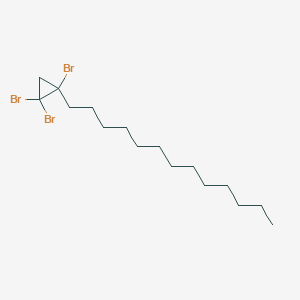
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
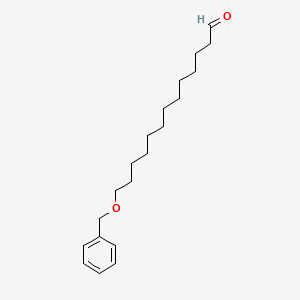

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
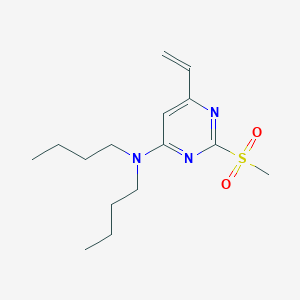

![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
